molecular formula C8H7BrFN3 B6267121 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene CAS No. 1604446-79-8

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

Cat. No. B6267121
CAS RN: 1604446-79-8
M. Wt: 244.1
InChI Key:
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Description

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene, also known as 4-ABAFB, is an organic compound composed of an azidoethyl group attached to a bromo fluorobenzene. It is a versatile compound that has many applications in scientific research due to its unique properties.

Scientific Research Applications

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene has been used in a variety of scientific research applications, including as a ligand for transition metal complexes, as a reagent for the synthesis of other compounds, and as a fluorescent probe for the detection of biologically relevant molecules. It has also been used as a molecular imaging agent for the visualization of cellular processes.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is complex and not fully understood. It is believed that the azide group in 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is responsible for its unique properties. The azide group can undergo a variety of reactions, including nucleophilic substitution and cycloaddition, which are thought to be responsible for its ability to bind to transition metal complexes and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene are largely unknown. However, it is believed that 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene may have a variety of effects on cells, including the regulation of gene expression and the modulation of cell signaling pathways. It is also possible that 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene may have an effect on the metabolism of cells, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene in lab experiments include its versatility, its ability to bind to transition metal complexes, and its fluorescent properties. The main limitation of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is its toxicity, as it is highly reactive and can cause damage to cells.

Future Directions

There are a variety of potential future directions for research on 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. Additionally, research into the synthesis of other compounds using 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene as a reagent could lead to new and exciting applications. Finally, further research into the fluorescent properties of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene could lead to the development of new imaging agents for medical and scientific applications.

Synthesis Methods

The synthesis of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene can be achieved through a series of steps. First, a bromo-fluorobenzene is reacted with an aryl bromide to form an aryl-bromo-fluorobenzene. This is then reacted with a sodium azide to form an aryl-azido-fluorobenzene. Finally, a Grignard reagent is added to the aryl-azido-fluorobenzene to form 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene involves the bromination of 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group to an amine, and subsequent azidation and alkylation reactions.", "Starting Materials": [ "1-fluoro-4-nitrobenzene", "sodium bromide", "hydrogen peroxide", "sodium hydroxide", "sodium azide", "1-chloroethyl chloroformate" ], "Reaction": [ "1. Bromination of 1-fluoro-4-nitrobenzene with sodium bromide and hydrogen peroxide in the presence of a catalyst to yield 2-bromo-1-fluoro-4-nitrobenzene.", "2. Reduction of the nitro group to an amine using sodium hydroxide and a reducing agent such as iron powder to yield 2-bromo-1-fluoro-4-aminobenzene.", "3. Azidation of the amine using sodium azide in the presence of a solvent such as DMF to yield 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene.", "4. Alkylation of the azide using 1-chloroethyl chloroformate in the presence of a base such as triethylamine to yield the final product, 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene." ] }

CAS RN

1604446-79-8

Molecular Formula

C8H7BrFN3

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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